Cas no 2227668-49-5 (5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
5-(3S)-3-hydroxybutylthiophene-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-(3S)-3-hydroxybutylthiophene-3-carbonitrile
- 2227668-49-5
- EN300-1751065
- 5-[(3S)-3-hydroxybutyl]thiophene-3-carbonitrile
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- Inchi: 1S/C9H11NOS/c1-7(11)2-3-9-4-8(5-10)6-12-9/h4,6-7,11H,2-3H2,1H3/t7-/m0/s1
- InChI Key: NWOGLZAJZVOAJT-ZETCQYMHSA-N
- SMILES: S1C=C(C#N)C=C1CC[C@H](C)O
Computed Properties
- Exact Mass: 181.05613515g/mol
- Monoisotopic Mass: 181.05613515g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 72.3Ų
5-(3S)-3-hydroxybutylthiophene-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1751065-0.05g |
5-[(3S)-3-hydroxybutyl]thiophene-3-carbonitrile |
2227668-49-5 | 0.05g |
$1620.0 | 2023-09-20 | ||
| Enamine | EN300-1751065-0.1g |
5-[(3S)-3-hydroxybutyl]thiophene-3-carbonitrile |
2227668-49-5 | 0.1g |
$1697.0 | 2023-09-20 | ||
| Enamine | EN300-1751065-0.25g |
5-[(3S)-3-hydroxybutyl]thiophene-3-carbonitrile |
2227668-49-5 | 0.25g |
$1774.0 | 2023-09-20 | ||
| Enamine | EN300-1751065-0.5g |
5-[(3S)-3-hydroxybutyl]thiophene-3-carbonitrile |
2227668-49-5 | 0.5g |
$1851.0 | 2023-09-20 | ||
| Enamine | EN300-1751065-1.0g |
5-[(3S)-3-hydroxybutyl]thiophene-3-carbonitrile |
2227668-49-5 | 1g |
$1929.0 | 2023-06-03 | ||
| Enamine | EN300-1751065-2.5g |
5-[(3S)-3-hydroxybutyl]thiophene-3-carbonitrile |
2227668-49-5 | 2.5g |
$3782.0 | 2023-09-20 | ||
| Enamine | EN300-1751065-5.0g |
5-[(3S)-3-hydroxybutyl]thiophene-3-carbonitrile |
2227668-49-5 | 5g |
$5594.0 | 2023-06-03 | ||
| Enamine | EN300-1751065-10.0g |
5-[(3S)-3-hydroxybutyl]thiophene-3-carbonitrile |
2227668-49-5 | 10g |
$8295.0 | 2023-06-03 | ||
| Enamine | EN300-1751065-1g |
5-[(3S)-3-hydroxybutyl]thiophene-3-carbonitrile |
2227668-49-5 | 1g |
$1929.0 | 2023-09-20 | ||
| Enamine | EN300-1751065-5g |
5-[(3S)-3-hydroxybutyl]thiophene-3-carbonitrile |
2227668-49-5 | 5g |
$5594.0 | 2023-09-20 |
5-(3S)-3-hydroxybutylthiophene-3-carbonitrile Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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4. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 5-(3S)-3-hydroxybutylthiophene-3-carbonitrile
5-(3S)-3-hydroxybutylthiophene-3-carbonitrile (CAS No. 2227668-49-5): A Comprehensive Overview
5-(3S)-3-hydroxybutylthiophene-3-carbonitrile (CAS No. 2227668-49-5) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, material science, and synthetic biology. This compound, characterized by its thiophene core and hydroxybutyl side chain, exhibits unique physicochemical properties that make it valuable for various applications. Its molecular structure combines a nitrile functional group with a chiral hydroxyl group, which contributes to its reactivity and potential utility in asymmetric synthesis.
The growing interest in 5-(3S)-3-hydroxybutylthiophene-3-carbonitrile is driven by its versatility in drug discovery and material innovation. Researchers are particularly intrigued by its potential as a building block for pharmaceuticals targeting metabolic disorders and inflammatory diseases. The compound's thiophene-carbonitrile moiety is known to interact with biological targets, making it a promising candidate for the development of novel therapeutics. Additionally, its chiral center at the 3-position opens doors for enantioselective applications, a hot topic in modern synthetic chemistry.
In the realm of material science, 5-(3S)-3-hydroxybutylthiophene-3-carbonitrile has shown promise in the development of organic semiconductors and conductive polymers. The thiophene ring is a well-known component in π-conjugated systems, which are essential for organic electronics such as OLEDs and solar cells. The incorporation of the hydroxybutyl side chain enhances solubility and processability, addressing a common challenge in the fabrication of organic electronic devices. This aligns with the current industry focus on sustainable and flexible electronics.
From a synthetic perspective, the preparation of 5-(3S)-3-hydroxybutylthiophene-3-carbonitrile involves multi-step organic transformations, often starting from commercially available thiophene derivatives. Key steps include the introduction of the nitrile group and the stereoselective formation of the hydroxybutyl side chain. Recent advancements in catalytic asymmetric synthesis have improved the efficiency and yield of this compound, making it more accessible for research and industrial applications. These synthetic strategies are frequently searched by chemists looking for innovative methodologies.
The stability and storage conditions of 5-(3S)-3-hydroxybutylthiophene-3-carbonitrile are also critical considerations. The compound typically requires protection from moisture and light to maintain its integrity, given the presence of the nitrile and hydroxyl functional groups. Proper handling and storage are essential to prevent degradation, which could compromise its performance in downstream applications. This aspect is particularly relevant for laboratories and manufacturers aiming to scale up production.
Market trends indicate a rising demand for 5-(3S)-3-hydroxybutylthiophene-3-carbonitrile, driven by its expanding applications in pharmaceuticals and advanced materials. The compound's unique combination of electronic properties and biological activity positions it as a valuable asset in both academic and industrial settings. As research continues to uncover new uses for this molecule, its commercial significance is expected to grow, making it a focal point for investors and innovators alike.
In conclusion, 5-(3S)-3-hydroxybutylthiophene-3-carbonitrile (CAS No. 2227668-49-5) represents a fascinating intersection of chemistry and technology. Its diverse applications, from drug development to organic electronics, highlight its importance in contemporary science. With ongoing advancements in synthetic methods and a deepening understanding of its properties, this compound is poised to play a pivotal role in shaping the future of multiple industries. Researchers and professionals searching for high-performance building blocks or chiral intermediates will find this compound to be an invaluable resource.
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